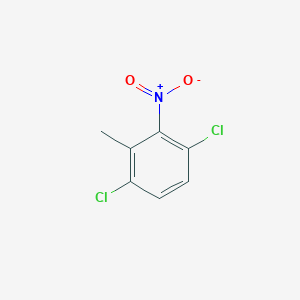
3,6-Dichloro-2-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2-nitrotoluene: is an organic compound with the molecular formula C7H5Cl2NO2 . It is a derivative of toluene, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-nitrotoluene can be synthesized through several methods. One common method involves the nitration of 3,6-dichlorotoluene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-nitrotoluene followed by purification through distillation or recrystallization. The chlorination process is typically carried out in the presence of a catalyst, such as ferric chloride, to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 3,6-Dichloro-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,6-Dichloro-2-nitrobenzoic acid.
Scientific Research Applications
3,6-Dichloro-2-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other substituted toluenes.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom bonded to the chlorine.
Comparison with Similar Compounds
- 2,6-Dichloro-3-nitrotoluene
- 4-Chloro-2-nitrotoluene
- 2,4-Dichloro-1-nitrobenzene
Comparison: 3,6-Dichloro-2-nitrotoluene is unique due to the specific positions of the chlorine atoms and the nitro group on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of two chlorine atoms in the ortho positions relative to the nitro group can affect the compound’s electron density and steric hindrance, making it more or less reactive in certain chemical reactions compared to its isomers.
Properties
Molecular Formula |
C7H5Cl2NO2 |
|---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
1,4-dichloro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 |
InChI Key |
AMPPRJDNYPETGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















